methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate
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Overview
Description
“Methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate” is a chemical compound . It is related to 4-Methyl-3-nitroaniline, which has a molecular weight of 152.15 and a linear formula of CH3C6H3(NO2)NH2 .
Synthesis Analysis
The synthesis of related compounds such as copolymers of aniline and 3-nitroaniline has been achieved through chemical and electrochemical polymerization . The process involves the in-situ oxidative copolymerization of aniline and 3-nitroaniline by altering the molar ratio of monomers .Molecular Structure Analysis
The molecular structure of related compounds like 3-nitroanilinium nitrate has been optimized using Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .Chemical Reactions Analysis
Arenediazonium salts, which are formed by the reaction of an aromatic amine with nitrous acid at 0–5°C, are often used in the preparation of a wide variety of aromatic compounds . They are very useful intermediates .Physical and Chemical Properties Analysis
Related compounds like 4-Methyl-3-nitroaniline have a melting point of 74-77 °C (lit.) . The physicochemical properties such as UV–visible absorption, solubility, thermal stability, electrical conductivity and dielectric signatures, particle size and morphology can be optimized by varying the composition of monomeric substituents in these copolymers .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-18-11(15)6-5-10(14)12-8-3-2-4-9(7-8)13(16)17/h2-7H,1H3,(H,12,14)/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYNWCNTENDHAO-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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